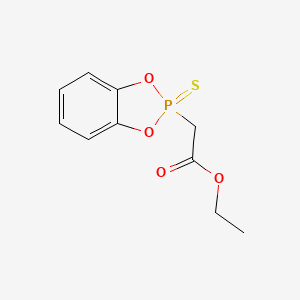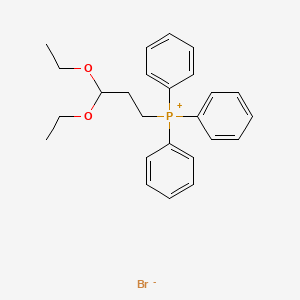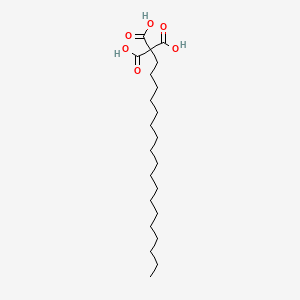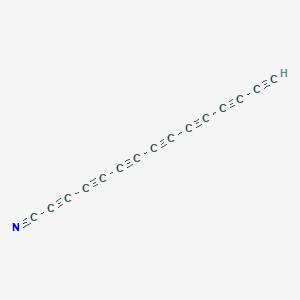![molecular formula C28H38N4O14 B14404078 1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid CAS No. 85733-61-5](/img/structure/B14404078.png)
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid is a complex organic compound that features both azetidine and pyrrolidinone moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the pyrrolidinone ring, a five-membered lactam, contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Alkyne Addition: The but-2-ynyl group is introduced via alkyne addition reactions, often using reagents like alkynyl halides and base catalysts.
Pyrrolidinone Formation: The pyrrolidinone ring is formed through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrrolidinone rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The azetidine and pyrrolidinone rings may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-2-one Derivatives: Compounds with similar azetidine rings, such as β-lactams, which are known for their antibiotic properties.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings, such as γ-lactams, which are used in various pharmaceutical applications.
Uniqueness
1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one is unique due to the combination of the azetidine and pyrrolidinone rings, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Propiedades
Número CAS |
85733-61-5 |
|---|---|
Fórmula molecular |
C28H38N4O14 |
Peso molecular |
654.6 g/mol |
Nombre IUPAC |
1-[4-(azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/2C11H16N2O.3C2H2O4/c2*14-11-5-3-10-13(11)9-2-1-6-12-7-4-8-12;3*3-1(4)2(5)6/h2*3-10H2;3*(H,3,4)(H,5,6) |
Clave InChI |
ZEKICARFXZWKAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC#CCN2CCC2.C1CC(=O)N(C1)CC#CCN2CCC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



propanedioate](/img/structure/B14404024.png)



![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)

![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)





